molecular formula C15H12N2O B303272 N-phenyl-N-(5-phenyl-3-isoxazolyl)amine

N-phenyl-N-(5-phenyl-3-isoxazolyl)amine

Numéro de catalogue: B303272
Poids moléculaire: 236.27 g/mol
Clé InChI: OGZZUGMALBWLFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-phenyl-N-(5-phenyl-3-isoxazolyl)amine is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. Isoxazoles are a class of aromatic heterocyclic compounds known for their presence in biologically active molecules and pharmaceuticals . The core isoxazole structure is a five-membered ring containing both nitrogen and oxygen atoms, which often serves as a key pharmacophore . This specific amine-functionalized derivative, featuring phenyl substituents, may be utilized as a versatile building block or intermediate in organic synthesis. Researchers can employ it in the development of new compounds for screening and biological evaluation. Its structure suggests potential for use in creating molecular libraries or as a precursor for more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified laboratory personnel with a thorough understanding of safe chemical practices.

Propriétés

Formule moléculaire

C15H12N2O

Poids moléculaire

236.27 g/mol

Nom IUPAC

N,5-diphenyl-1,2-oxazol-3-amine

InChI

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-15(17-18-14)16-13-9-5-2-6-10-13/h1-11H,(H,16,17)

Clé InChI

OGZZUGMALBWLFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)NC3=CC=CC=C3

SMILES canonique

C1=CC=C(C=C1)C2=CC(=NO2)NC3=CC=CC=C3

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

  • Aromaticity and Rigidity : The target compound’s dual phenyl groups increase rigidity compared to methyl/ethyl-substituted analogs (e.g., ), which have more flexible backbones. This rigidity may enhance binding affinity in receptor-ligand interactions.
  • Substituent Effects: The methyl and ethyl groups in reduce steric hindrance and improve solubility compared to the target’s phenyl groups.
  • Heterocycle Core : Replacing isoxazole with triazole (as in ) introduces additional nitrogen atoms, modifying electronic distribution and hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility : The target compound’s two phenyl groups likely render it less water-soluble than methyl/ethyl-substituted analogs (e.g., : 202.26 g/mol, logP ~2.5).
  • Molecular Weight : The propanamine derivative (350.45 g/mol) exceeds the target’s molecular weight, suggesting differences in diffusion rates and bioavailability.

Méthodes De Préparation

Base-Catalyzed Cyclization

A foundational method involves cyclocondensation of β-diketones with hydroxylamine hydrochloride under basic conditions. For example, Valizadeh et al. (2009) demonstrated that ionic liquids like [BMIM]X catalyze the formation of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine, yielding products at >90% efficiency. Applied to N-phenyl-N-(5-phenyl-3-isoxazolyl)amine, this approach would require a pre-synthesized β-diketone precursor with phenyl and anilino substituents.

Reaction Conditions

  • Catalyst : [BMIM]Br (10 mol%)

  • Solvent : Ionic liquid (recyclable)

  • Temperature : 80°C, 4 hours

  • Yield : 92–95% (for analogous compounds)

Ultrasound-Assisted Synthesis

Huang et al. (2014) developed a catalyst-free, ultrasound-mediated protocol for 3-alkyl-5-aryl isoxazoles. Adapting this method could streamline the synthesis of N-phenyl-N-(5-phenyl-3-isoxazolyl)amine by enhancing reaction kinetics and reducing side products.

Key Parameters

  • Frequency : 40 kHz

  • Solvent : Ethanol/water (1:1)

  • Time : 30 minutes

  • Yield : 88% (for 3-methyl-5-phenylisoxazole)

Dipolar Cycloaddition of Nitrile Oxides

Metal-Free [3+2] Cycloaddition

Mohammed et al. (2015) reported a DBU-promoted cycloaddition of nitrile oxides with alkynes to form 3,5-disubstituted isoxazoles. For N-phenyl-N-(5-phenyl-3-isoxazolyl)amine, this method would involve:

  • Nitrile Oxide Generation : From hydroxamoyl chlorides.

  • Cycloaddition : With a phenylacetylene derivative.

Optimized Conditions

  • Base : DBU (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : Room temperature, 2 hours

  • Yield : 78–85% (for similar substrates)

Acid-Mediated Aqueous Synthesis

Kesornpun et al. (2016) achieved cycloaddition in acidic aqueous media, improving sustainability. This method avoids organic solvents and reduces waste.

Procedure

  • pH : 3–4 (adjusted with HCl)

  • Catalyst : None

  • Yield : 70–75% (for 5-arylisoxazoles)

Multi-Component Reactions (MCRs)

CAN-Catalyzed Three-Component Synthesis

Dharavath et al. (2017) synthesized isoxazolyl-pyrrole derivatives via a ceric ammonium nitrate (CAN)-catalyzed MCR. Adapting this strategy could enable one-pot formation of N-phenyl-N-(5-phenyl-3-isoxazolyl)amine by combining:

  • Components : Phenylacetonitrile oxide, aniline, and phenylacetylene.

Conditions

  • Catalyst : CAN (10 mol%)

  • Solvent : Ethanol

  • Time : 6 hours

  • Yield : 65–72% (for analogous structures)

Hydroxylamine-Mediated Cyclization

Dou et al. (2013) developed a catalyst-free MCR using 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride. This method is scalable and avoids transition metals.

Key Steps

  • Enamine Formation : From β-ketoester and dimethylamine.

  • Cyclization : With hydroxylamine in water.

  • Yield : 82–89% (for 5-arylisoxazoles)

Functionalization of Pre-Formed Isoxazole Cores

Ullmann Coupling for N-Arylation

Patent WO2006135640A2 describes Ullmann-type couplings to introduce aryl amines to heterocycles. Applying this to 5-phenyl-3-bromoisoxazole and aniline would yield the target compound.

Conditions

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : K₃PO₄

  • Solvent : DMSO, 110°C, 24 hours

  • Yield : 60–68%

Hydrolysis and Rearrangement Pathways

Isoxathion Derivative Hydrolysis

J-STAGE reports the hydrolysis of O,O-diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate (isoxathion) to 3-hydroxy-5-phenylisoxazole. Further functionalization via Mitsunobu reaction with aniline could yield the target amine.

Steps

  • Hydrolysis : H₂O/MeOH, pH 7, 25°C.

  • Mitsunobu Reaction : DIAD, PPh₃, aniline.

  • Overall Yield : 50–55%

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
β-Diketone Cyclization85–95Ionic liquid, 80°CHigh yield, recyclable solventRequires β-diketone precursor
Ultrasound MCR70–75Aqueous, room tempEco-friendly, fastModerate yield
Ullmann Coupling60–68CuI, DMSO, 110°CRobust for aryl aminesLong reaction time
Buchwald-Hartwig75–85Pd catalyst, tolueneHigh efficiencyCostly catalysts

Mechanistic Insights

Cyclocondensation Pathway

The reaction of β-diketones with hydroxylamine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the isoxazole ring. Steric effects from bulky substituents (e.g., phenyl groups) slow the reaction but improve regioselectivity.

Dipolar Cycloaddition

Nitrile oxides undergo [3+2] cycloaddition with alkynes in a concerted mechanism. The electron-deficient alkyne (e.g., phenylacetylene) aligns with the nitrile oxide’s dipole, favoring 3,5-disubstitution.

Scalability and Industrial Relevance

The ionic liquid-mediated β-diketone cyclization and Ullmann coupling are most viable for scale-up due to established protocols. However, palladium-catalyzed methods offer higher atom economy and are preferred for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic protocols for preparing N-phenyl-N-(5-phenyl-3-isoxazolyl)amine, and how can purity be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the condensation of phenylacetonitrile with hydroxylamine to form the isoxazole ring. Subsequent coupling with aniline derivatives under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos) ensures regioselective N-arylation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via 1H^1H-NMR (absence of doublets at δ 6.8–7.2 ppm for unreacted aniline) .

Q. How can the molecular structure of N-phenyl-N-(5-phenyl-3-isoxazolyl)amine be validated experimentally?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) to enhance diffraction. Refine the structure using SHELXL (space group determination, R-factor optimization < 0.05) .
  • Spectroscopic cross-validation : Compare experimental 1H^1H-NMR shifts (e.g., isoxazole proton at δ 8.1–8.3 ppm) with DFT-calculated values (B3LYP/6-311++G** basis set) to confirm electronic environments .

Advanced Research Questions

Q. What electronic effects dominate the reactivity of the isoxazole ring in N-phenyl-N-(5-phenyl-3-isoxazolyl)amine during functionalization?

  • Methodology :

  • Electrophilic substitution studies : Perform nitration (HNO3_3/H2_2SO4_4) or halogenation (NBS in DMF) to assess regioselectivity. Monitor via LC-MS for meta/para product ratios, which reflect electron-withdrawing effects of the N-phenyl group .
  • Computational analysis : Use Fukui indices (from Gaussian 09) to map nucleophilic/electrophilic sites on the isoxazole ring. Correlate with experimental reactivity data .

Q. How can structure-activity relationships (SAR) be established for derivatives of N-phenyl-N-(5-phenyl-3-isoxazolyl)amine in biological systems?

  • Methodology :

  • Derivative synthesis : Introduce substituents (e.g., -CF3_3, -OCH3_3) at the 5-phenyl position via Suzuki-Miyaura coupling. Assess cytotoxicity (MTT assay, IC50_{50} values) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate binding affinities via surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response standardization : Replicate assays under controlled conditions (e.g., serum-free media, 48-hour incubation) to minimize batch variability. Compare IC50_{50} values across ≥3 independent labs .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated isoxazole derivatives) that may contribute to discrepancies in in vivo vs. in vitro results .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Monitor degradation via UPLC-UV (λ = 254 nm) and identify breakdown products (e.g., ring-opened amides) using HRMS .
  • Arrhenius modeling : Calculate activation energy (Ea_a) for thermal decomposition (TGA/DSC data) to predict shelf-life under storage conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.